

Spectroscopic Profile of Xyloketal A: A Technical Guide

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Compound of Interest

Compound Name: Xyloketal A

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Xyloketal A**, a novel polyketide with a unique C3-symmetric cage-like structure, first isolated from the mangrove fungus *Xylaria* sp. (no. 2508) from the South China Sea. This document is intended to serve as a detailed reference for researchers in natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure

Figure 1: Chemical Structure of **Xyloketal A**

Xyloketal A possesses a molecular formula of $C_{27}H_{36}O_6$ as determined by high-resolution mass spectrometry.^[1] Its intricate three-dimensional structure has been elucidated through extensive spectroscopic analysis and confirmed by X-ray crystallography.^[1]

Spectroscopic Data

The following sections present the key spectroscopic data for **Xyloketal A**, crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of **Xyloketal A** were recorded in $CDCl_3$. The proton (1H) and carbon-13 (^{13}C) NMR data are summarized in Tables 1 and 2, respectively.

Table 1: ^1H NMR Spectroscopic Data for **Xyloketal A** (500 MHz, CDCl_3)[1]

| Position | Chemical Shift (δ , ppm) | Multiplicity | Coupling Constant (J, Hz) |
|--------------------|----------------------------------|--------------|---------------------------|
| 4, 13, 22 | 3.82 | m | |
| 5, 14, 23 | 2.05 | m | |
| 5, 14, 23 | 1.86 | m | |
| 7, 16, 25 | 2.76 | dd | 14.5, 4.5 |
| 7, 16, 25 | 2.50 | dd | 14.5, 9.8 |
| 4-Me, 13-Me, 22-Me | 1.18 | d | 6.1 |
| 8-Me, 17-Me, 26-Me | 1.45 | s | |

Table 2: ^{13}C NMR Spectroscopic Data for **Xyloketal A** (125 MHz, CDCl_3)[1]

| Position | Chemical Shift (δ , ppm) |
|--------------------|----------------------------------|
| 1, 10, 19 | 148.9 |
| 2, 11, 20 | 118.8 |
| 3, 12, 21 | 124.8 |
| 4, 13, 22 | 72.9 |
| 5, 14, 23 | 36.4 |
| 6, 15, 24 | 106.5 |
| 7, 16, 25 | 32.5 |
| 8, 17, 26 | 77.8 |
| 4-Me, 13-Me, 22-Me | 17.0 |
| 8-Me, 17-Me, 26-Me | 25.1 |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was instrumental in determining the elemental composition of **Xyloketal A**.

Table 3: Mass Spectrometry Data for **Xyloketal A**[\[1\]](#)

| Technique | Ion | Observed m/z | Calculated m/z |
|-----------|--------------------|--------------|----------------|
| HR-FAB-MS | [M+H] ⁺ | 457.2601 | 457.2590 |

Infrared (IR) Spectroscopy

The infrared spectrum of **Xyloketal A** provides information about the functional groups present in the molecule.

Table 4: Infrared (IR) Spectroscopic Data for **Xyloketal A**[\[1\]](#)

| Wavenumber (cm ⁻¹) | Interpretation |
|--------------------------------|-------------------------|
| 2970, 2929, 2871 | C-H stretching |
| 1618, 1456 | C=C aromatic stretching |
| 1379 | C-H bending |
| 1200 | C-O stretching |
| 1088, 1045, 1022 | C-O stretching (Ketal) |

Experimental Protocols

The following experimental procedures were utilized for the spectroscopic analysis of **Xyloketal A**.[\[1\]](#)

General Experimental Procedures

Optical rotations were measured on a J-20C polarimeter. IR spectra were recorded on a Perkin-Elmer FT-IR 1760X spectrophotometer. ¹H and ¹³C NMR spectra were obtained on a

Bruker AV-500 spectrometer with TMS as an internal standard. Mass spectra were recorded on a VG ZAB-HS mass spectrometer.

Isolation of Xyloketal A

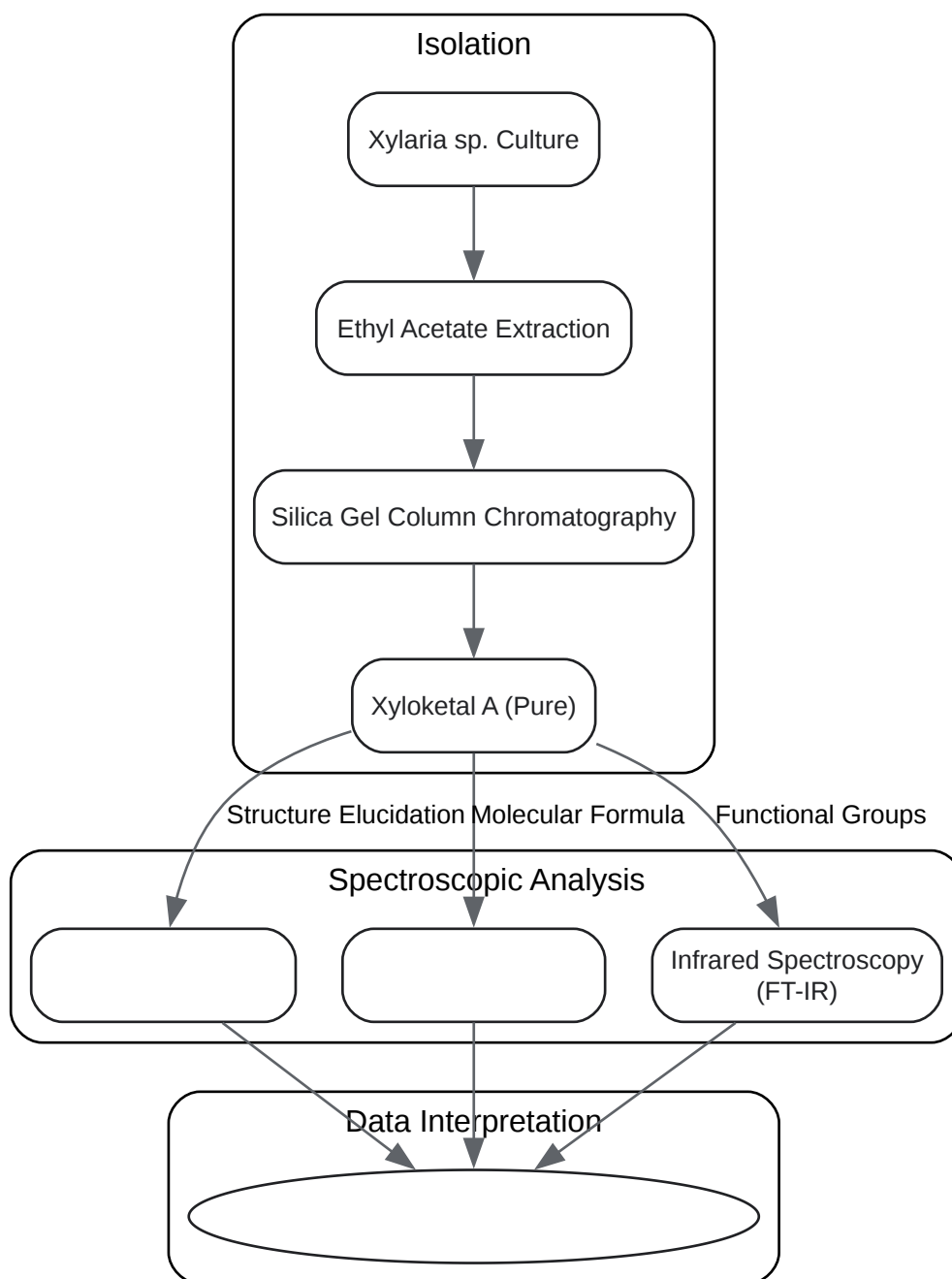
Xyloketal A was isolated from the ethyl acetate extract of the culture of the mangrove fungus *Xylaria* sp. (no. 2508). The crude extract was subjected to column chromatography on silica gel, eluting with a gradient of petroleum ether and ethyl acetate. **Xyloketal A** was obtained from the fraction eluted with 8% ethyl acetate in petroleum ether as a colorless block crystal.

Spectroscopic Measurements

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra were recorded in CDCl_3 at 500 MHz and 125 MHz, respectively. Chemical shifts are reported in ppm relative to TMS.
- Mass Spectrometry: High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) was used to determine the exact mass of the $[\text{M}+\text{H}]^+$ ion.
- Infrared Spectroscopy: The IR spectrum was recorded from a KBr pellet.

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of **Xyloketal A**.



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Caption: Workflow for the Isolation and Spectroscopic Analysis of **Xyloketal A**.

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References

- 1. researchgate.net [researchgate.net]
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